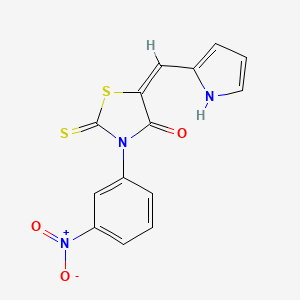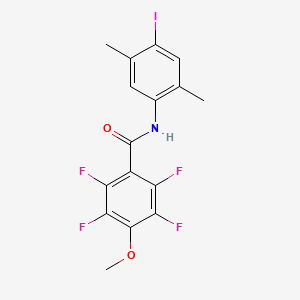
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide, also known as TFB-TICA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a radioligand in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows for the visualization and quantification of biological processes in vivo. TFB-TICA is a promising candidate for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various neurological disorders.
作用機序
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide binds selectively to mGluR1, a G protein-coupled receptor that is widely distributed in the brain and involved in various physiological processes, including synaptic plasticity, learning, and memory. The binding of this compound to mGluR1 allows for the visualization and quantification of mGluR1 expression and distribution in vivo.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in PET imaging studies.
実験室実験の利点と制限
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several advantages as a radioligand for PET imaging of mGluR1. It has high selectivity and affinity for mGluR1, allowing for the visualization and quantification of mGluR1 expression and distribution in vivo. This compound also has high stability and low toxicity, making it a safe and reliable radioligand for PET imaging studies.
However, there are also limitations to the use of this compound in lab experiments. Its synthesis is complex and time-consuming, requiring several steps and specialized equipment. This compound also has a short half-life, which limits its use in longitudinal studies. Finally, this compound is expensive to produce, which may limit its availability for widespread use in PET imaging studies.
将来の方向性
There are several future directions for the use of 2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide in scientific research. One direction is the development of new radioligands for mGluR1 that have longer half-lives and are more cost-effective to produce. Another direction is the application of this compound in clinical studies to investigate the role of mGluR1 in various neurological disorders. Finally, the use of this compound in combination with other radioligands may allow for the simultaneous visualization and quantification of multiple biological processes in vivo.
合成法
The synthesis of 2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2,3,5,6-tetrafluoro-4-methoxybenzamide, which is achieved by reacting 2,3,5,6-tetrafluorobenzoic acid with methanol and sulfuric acid. The next step involves the iodination of 2,5-dimethylphenylamine with iodine and iodine monochloride to yield 4-iodo-2,5-dimethylphenylamine. The final step is the coupling of 2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-iodo-2,5-dimethylphenylamine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
科学的研究の応用
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been extensively studied for its potential use as a radioligand in PET imaging of mGluR1. PET imaging with this compound has shown promising results in preclinical studies, including the visualization and quantification of mGluR1 in the brain of rats and non-human primates. This compound has also been used to investigate the role of mGluR1 in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4INO2/c1-6-5-9(7(2)4-8(6)21)22-16(23)10-11(17)13(19)15(24-3)14(20)12(10)18/h4-5H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYDUIHTKMGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
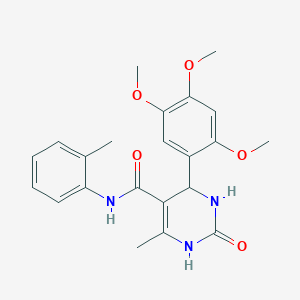
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)

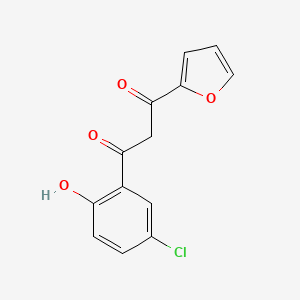

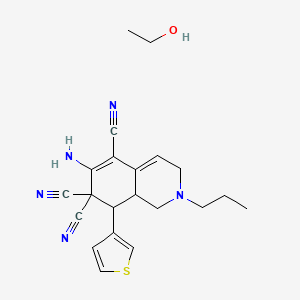
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
